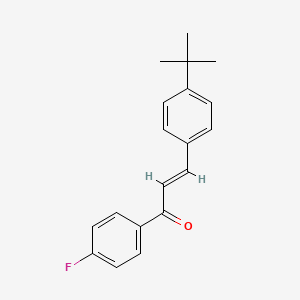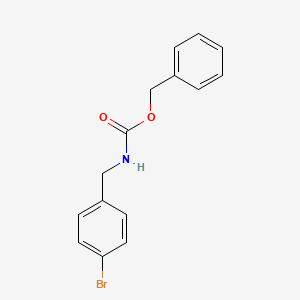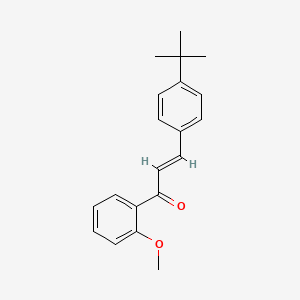
(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as Curcumin, is a natural polyphenol compound found in the rhizome of turmeric (Curcuma longa Linn.). It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory prostaglandins. Additionally, curcumin has been shown to regulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. It has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. This compound also inhibits the production of inflammatory cytokines and chemokines, which can reduce inflammation and prevent tissue damage. In addition, curcumin has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments, including its low toxicity, availability, and affordability. It can be easily synthesized or extracted from turmeric, making it readily available for research. However, curcumin has limitations in terms of its poor bioavailability and rapid metabolism. It is also highly hydrophobic, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for research on curcumin, including improving its bioavailability and pharmacokinetics, developing novel delivery systems, and exploring its potential in combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to identify its potential side effects and toxicity.
Aplicaciones Científicas De Investigación
(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, diabetes, cardiovascular disease, and inflammatory disorders. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are contributing factors to the development of these diseases.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-20(2,3)16-12-9-15(10-13-16)11-14-18(21)17-7-5-6-8-19(17)22-4/h5-14H,1-4H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRKVTFUPSHWAE-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




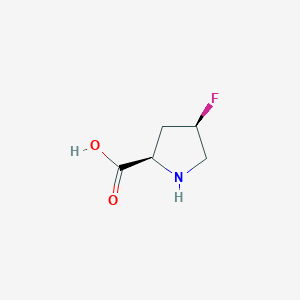

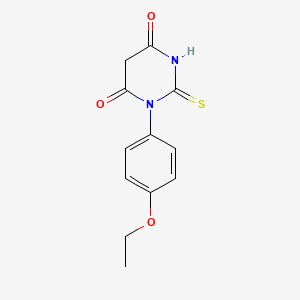
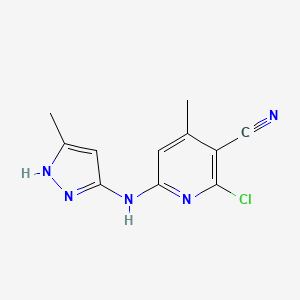
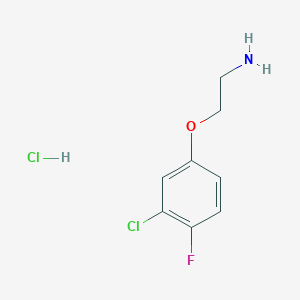
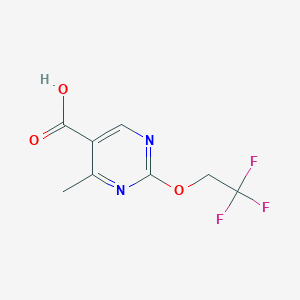
![2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol](/img/structure/B3166792.png)
![[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3166796.png)
![2-[(4-aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3166799.png)
![4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B3166820.png)

